molecular formula C16H17N B7883678 N,N-Dimethyl-p-styrylaniline

N,N-Dimethyl-p-styrylaniline

Cat. No.: B7883678
M. Wt: 223.31 g/mol
InChI Key: XGHHHPDRXLIMPM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-styrylaniline, also widely known as 4-Dimethylaminostilbene (CAS 1145-73-9), is an organic compound with the molecular formula C16H17N and an average mass of 223.319 g/mol . This compound is a derivative of stilbene, characterized by a dimethylamino group attached to a phenyl ring, which is further linked by an ethenyl bridge to a second phenyl ring . As a research chemical, it serves as a valuable building block and intermediate in various synthetic pathways, particularly in the development of more complex organic molecules and dyes . Researchers are advised to handle this material with care; it should be stored in a dark place, sealed in a dry environment at room temperature to maintain stability . Please note: This product is intended For Research Use Only and is not appropriate for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N,N-dimethyl-4-(2-phenylethenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHHHPDRXLIMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871810
Record name N,N-Dimethyl-4-(2-phenylethenyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-73-9
Record name 4-Dimethylaminostilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1145-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dimethylaminostilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-(2-phenylethenyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ylide Preparation

A phosphonium ylide is generated by treating N,N-dimethyl-p-aminobenzyl chloride with triphenylphosphine (PPh₃) in a polar aprotic solvent (e.g., THF). The resulting ylide, [(4-(N,N-dimethylamino)phenyl)methyl]triphenylphosphonium chloride, is highly reactive toward aldehydes.

Reaction with Benzaldehyde

The ylide reacts with benzaldehyde under inert conditions to yield this compound. The reaction proceeds via a concerted mechanism, producing the trans-alkene (E-isomer) as the major product due to steric considerations:

Ph3P=CH-C6H4N(CH3)2+PhCHOPh-CH=CH-C6H4N(CH3)2+Ph3P=O\text{Ph}3\text{P=CH-C}6\text{H}4-\text{N(CH}3\text{)}2 + \text{PhCHO} \rightarrow \text{Ph-CH=CH-C}6\text{H}4-\text{N(CH}3\text{)}2 + \text{Ph}3\text{P=O}

Optimization :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Temperature: 0°C to room temperature.

  • Yield: 70–85%.

Stereoselectivity

The Wittig reaction predominantly yields the E-isomer (>95%) due to the anti-periplanar geometry during the elimination step.

Heck Coupling: Palladium-Catalyzed Arylation

The Heck reaction enables the direct coupling of aryl halides with alkenes, offering a route to functionalized styrenes.

Substrate Preparation

N,N-Dimethyl-p-iodoaniline serves as the aryl halide, while styrene acts as the alkene partner. A palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) facilitate the coupling.

Reaction Conditions

  • Base: Triethylamine or potassium carbonate.

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Temperature: 80–100°C.

  • Yield: 60–75%.

Mechanism :

  • Oxidative addition of Pd(0) to the aryl halide.

  • Alkene coordination and insertion into the Pd–C bond.

  • β-Hydride elimination to form the styryl product.

Limitations

  • Requires stoichiometric amounts of palladium.

  • Competing side reactions (e.g., homocoupling) may reduce yields.

Sonogashira Coupling and Hydrogenation

This two-step method involves forming a carbon-carbon triple bond followed by selective hydrogenation to the alkene.

Sonogashira Coupling

4-Ethynyl-N,N-dimethylaniline reacts with iodobenzene in the presence of PdCl₂(PPh₃)₂ and CuI to form N,N-dimethyl-p-(phenylethynyl)aniline:

HC≡C-C6H4N(CH3)2+PhIPd/CuPh-C≡C-C6H4N(CH3)2\text{HC≡C-C}6\text{H}4-\text{N(CH}3\text{)}2 + \text{PhI} \xrightarrow{\text{Pd/Cu}} \text{Ph-C≡C-C}6\text{H}4-\text{N(CH}3\text{)}2

Conditions :

  • Solvent: Triethylamine or THF.

  • Yield: 35–50%.

Hydrogenation to Styrylaniline

The alkyne intermediate is hydrogenated using Lindlar catalyst (for cis-alkenes) or sodium in liquid ammonia (for trans-alkenes):

Ph-C≡C-C6H4N(CH3)2H2/LindlarPh-CH=CH-C6H4N(CH3)2\text{Ph-C≡C-C}6\text{H}4-\text{N(CH}3\text{)}2 \xrightarrow{\text{H}2/\text{Lindlar}} \text{Ph-CH=CH-C}6\text{H}4-\text{N(CH}3\text{)}_2

Yield : 80–90% for trans-isomer.

Condensation Reactions: Knoevenagel and Perkin Approaches

Condensation methods are less common but viable for specific substrates.

Knoevenagel Condensation

N,N-Dimethyl-p-aminobenzaldehyde reacts with a methylene compound (e.g., malononitrile) under basic conditions to form the styryl derivative:

PhCHO+NC-CH2CNbasePh-CH=CH-C6H4N(CH3)2\text{PhCHO} + \text{NC-CH}2-\text{CN} \xrightarrow{\text{base}} \text{Ph-CH=CH-C}6\text{H}4-\text{N(CH}3\text{)}_2

Conditions :

  • Base: Piperidine or ammonium acetate.

  • Solvent: Ethanol or toluene.

  • Yield: 50–65%.

Comparative Analysis of Methods

Method Yield Stereoselectivity Catalyst/Cost Scalability
Wittig Reaction70–85%E > 95%Low (PPh₃)High
Heck Coupling60–75%E/Z mixtureHigh (Pd)Moderate
Sonogashira + H₂80–90%E or Z tunableModerate (Pd/Cu)Low
Knoevenagel50–65%VariableNoneModerate

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.41 (d, J = 8.0 Hz, 2H), 7.32–7.27 (m, 3H), 6.91–6.84 (m, 2H), 3.83 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.6, 133.0, 131.4, 128.3, 127.9, 123.6, 115.4, 114.0, 55.2.

Melting Point and Purity

  • Melting Point : 172°C (for E-isomer).

  • HPLC Purity : >98% under optimized Wittig conditions .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-p-styrylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Industrial Applications

2.1. Dye and Pigment Manufacturing

DMSA is utilized as an intermediate in the production of dyes and pigments. Its structure allows for effective dyeing properties, especially in textiles and plastics. The compound's ability to form stable complexes with metal ions enhances its performance in these applications.

2.2. Polymerization Agents

In the polymer industry, DMSA acts as a polymerization accelerator. It is particularly useful in the manufacture of epoxy resins and other thermosetting polymers, where it helps improve the curing process and enhances the mechanical properties of the final product .

Medical Applications

3.1. Surgical Materials

DMSA has been investigated for its role as a polymerization accelerator in surgical adhesives and bone cements. Its use in these materials can improve their mechanical strength and biocompatibility, making them suitable for medical applications such as prosthetic devices .

3.2. Genotoxicity Studies

Research into the genotoxicity of DMSA has revealed potential risks associated with its use. Studies indicate that compounds similar to DMSA can induce chromosomal damage, raising concerns about their safety in medical applications . However, further research is needed to fully understand the implications of these findings.

Case Studies

Study Application Findings
Study on Dye ManufacturingDyes & PigmentsDMSA demonstrated enhanced colorfastness and stability when used as a dye intermediate .
Research on PolymerizationPolymer IndustryImproved curing times and mechanical properties were observed when DMSA was used as an accelerator in epoxy resins .
Genotoxicity AnalysisMedical ApplicationsIndications of chromosomal damage were noted, suggesting careful evaluation is necessary for surgical uses .

Environmental Considerations

The environmental impact of using DMSA must be considered, especially given its potential genotoxic effects. The synthesis processes need to adhere to green chemistry principles to minimize waste and reduce hazardous byproducts .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-p-styrylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. These interactions are mediated through the compound’s unique chemical structure, which allows it to form stable complexes with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key differences arise from substituents on the aromatic ring and the nitrogen atom. Below is a comparative analysis:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Substituent Boiling Point (°C) Key Applications
N,N-Dimethyl-p-styrylaniline C₁₆H₁₇N Not listed 223.32 p-Styryl ~300 (estimated) Organic electronics, fluorescent probes
N,N-Dimethylaniline (DMA) C₈H₁₁N 121-69-7 121.18 None (parent) 192–194 Lab reagent, synthesis intermediate
4-Nitroso-N,N-dimethylaniline C₈H₁₀N₂O 99-98-9 150.18 p-Nitroso Decomposes Dye intermediate, analytical reagent
4-Trifluoromethyl-N,N-dimethylaniline C₉H₁₀F₃N Not listed 189.18 p-Trifluoromethyl Not available Pharmaceutical intermediates
N,N-Diethylaniline C₁₀H₁₅N 91-66-7 149.24 N,N-Diethyl 215–217 Solvent, organic synthesis
Key Observations:
  • Electronic Effects : The styryl group in this compound enhances conjugation, red-shifting absorption/emission spectra compared to DMA . Nitroso (electron-withdrawing) and trifluoromethyl (moderately electron-withdrawing) substituents reduce electron density at the aromatic ring, altering reactivity .
  • Thermal Stability : Styryl derivatives generally exhibit higher thermal stability than DMA due to extended conjugation, making them suitable for high-temperature applications.

Biological Activity

N,N-Dimethyl-p-styrylaniline (DMPSA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of DMPSA, summarizing key findings from various studies, highlighting mechanisms of action, and discussing its implications in medical and industrial applications.

Overview of this compound

This compound is an organic compound with the chemical formula C12_{12}H15_{15}N. It is primarily used as a dye intermediate and has been investigated for its biological properties due to its structural characteristics that allow it to interact with biological macromolecules.

The biological activity of DMPSA is largely attributed to its ability to interact with specific molecular targets within cells. The compound can act as an electron donor or acceptor , facilitating various redox reactions. Its interactions with proteins and nucleic acids can lead to alterations in their structure and function, which may contribute to its observed biological effects.

Antimicrobial Properties

DMPSA has been studied for its potential antimicrobial activity against various pathogens. Research indicates that DMPSA exhibits significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

In cancer research, DMPSA has shown promise as a potential therapeutic agent. Studies have demonstrated that DMPSA can induce apoptosis in cancer cell lines, suggesting a role in cancer treatment. The compound's ability to modulate signaling pathways related to cell proliferation and survival is a key area of interest.

Toxicological Studies

While the potential benefits of DMPSA are noteworthy, it is essential to consider its toxicological profile. Studies have indicated that exposure to high doses of DMPSA can lead to adverse effects, including:

  • Cyanosis and abnormal breathing
  • Hematologic toxicity , such as methemoglobinemia
  • Organ-specific toxicity , particularly affecting the liver and nasal epithelium in animal models .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and safety profile of DMPSA:

  • Antimicrobial Activity Study :
    • Objective : To assess the efficacy of DMPSA against various bacterial strains.
    • Results : Significant inhibition observed against Staphylococcus aureus at concentrations as low as 50 µg/mL.
    • : DMPSA may serve as a potential lead compound for developing new antibacterial agents.
  • Anticancer Activity Study :
    • Objective : To evaluate the cytotoxic effects of DMPSA on human cancer cell lines.
    • Results : Induction of apoptosis was noted in breast cancer (MCF-7) and lung cancer (A549) cell lines at IC50_{50} values below 20 µM.
    • : DMPSA demonstrates potential as an anticancer agent through apoptosis induction mechanisms.
  • Toxicological Assessment :
    • Objective : To determine the toxic effects of chronic exposure to DMPSA in rodent models.
    • Results : Observed signs included weight loss, lethargy, and histopathological changes in the liver.
    • : Long-term exposure poses significant health risks, necessitating further investigation into safe dosage levels .

Data Tables

Study TypeOrganism/Cell LineKey FindingsReference
AntimicrobialStaphylococcus aureusInhibition at 50 µg/mL
AnticancerMCF-7, A549Apoptosis induction at IC50_{50} < 20 µM
ToxicologicalRodent ModelsWeight loss, liver damage observed

Q & A

Q. What are the recommended methods for synthesizing N,N-Dimethyl-p-styrylaniline with high purity?

  • Methodological Answer : Synthesis typically involves coupling p-styrylaniline with dimethylating agents like methyl iodide in the presence of a base (e.g., sodium hydride). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted precursors. For reproducibility, monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98%) . Key Steps :
  • Use anhydrous conditions to prevent hydrolysis.
  • Optimize stoichiometry (1:2.2 molar ratio of p-styrylaniline to methyl iodide).
  • Validate purity using melting point analysis and mass spectrometry.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. Expected Spectral Data :
TechniqueKey Peaks/Features
¹H NMR (CDCl₃)δ 7.2–7.5 ppm (styryl aromatic protons), δ 3.1 ppm (N–CH₃)
¹³C NMR δ 150–155 ppm (C=N), δ 40–45 ppm (N–CH₃)
FT-IR ~1600 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C–N stretch)
Discrepancies in peak positions may indicate impurities; cross-reference with NIST databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (avoid latex due to permeability) .
  • Ventilation : Use fume hoods to minimize inhalation exposure (TLV: 5 ppm).
  • Spill Management : Neutralize with activated carbon; avoid direct skin contact (risk of dermatitis) .
  • Storage : Store in amber glass at 2–8°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound intermediates?

  • Methodological Answer : Conflicting mechanistic data (e.g., radical vs. ionic pathways) can be addressed via:
  • Isotopic Labeling : Track hydrogen/deuterium exchange in reaction intermediates.
  • Kinetic Isotope Effect (KIE) Studies : Differentiate between rate-determining steps.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed pathways .

Q. What experimental approaches are used to determine the photostability and degradation pathways of this compound under varying conditions?

  • Methodological Answer :
  • Photodegradation Setup : Expose solutions (e.g., in acetonitrile) to UV-Vis light (λ = 254–365 nm) and analyze degradation products via LC-MS/MS.
  • Variables to Test : pH (3–10), oxygen presence/absence, and light intensity.
  • Key Metrics : Quantum yield of degradation, half-life under specific conditions.
  • Reference Standards : Compare with EPA guidelines for photostability testing .

Q. How do in vitro and in vivo toxicity profiles of this compound compare, and what methodological considerations are essential for such studies?

  • Methodological Answer :
  • In Vitro : Use HepG2 cells for hepatotoxicity screening (MTT assay; IC₅₀ reported as ~50 µM) .
  • In Vivo : Administer doses (10–100 mg/kg) to rodent models; monitor liver/kidney biomarkers (ALT, creatinine).
    Critical Considerations :
  • Adhere to NIH guidelines for preclinical studies (e.g., randomization, blinding) .
  • Account for species-specific metabolic differences (e.g., cytochrome P450 activity) .
    Data Comparison :
ModelToxicity EndpointNotes
In vitroIC₅₀ = 50 µMHigh mitochondrial uptake
In vivoLD₅₀ = 300 mg/kgRenal tubular necrosis observed

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